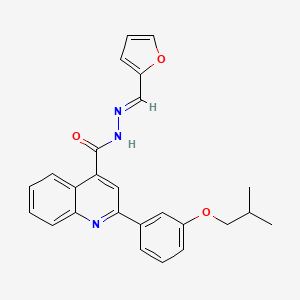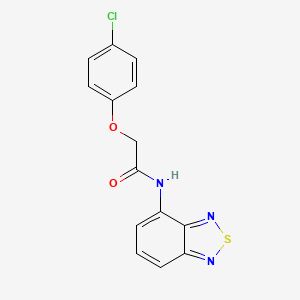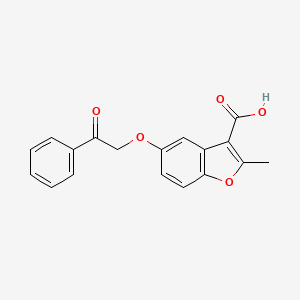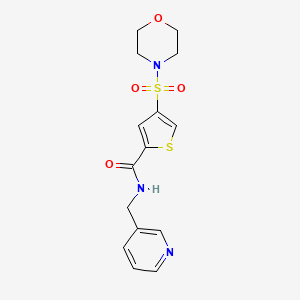![molecular formula C18H14IN3OS B5534071 N'-[(E)-(2-iodophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide](/img/structure/B5534071.png)
N'-[(E)-(2-iodophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(2-iodophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenyl group, a quinolinylsulfanyl moiety, and an acetohydrazide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-iodophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2-iodobenzaldehyde and 2-(quinolin-2-ylsulfanyl)acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-[(E)-(2-iodophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
N’-[(E)-(2-iodophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and as a component in chemical manufacturing processes.
作用機序
The mechanism of action of N’-[(E)-(2-iodophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’-[(E)-(3-iodophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
- N’-[(E)-(2-bromophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
Uniqueness
N’-[(E)-(2-iodophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity
特性
IUPAC Name |
N-[(E)-(2-iodophenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3OS/c19-15-7-3-1-6-14(15)11-20-22-17(23)12-24-18-10-9-13-5-2-4-8-16(13)21-18/h1-11H,12H2,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPKGBQSNDRNLS-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533992.png)

![2-{1-[(1-ethyl-2-pyrrolidinyl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534009.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine](/img/structure/B5534015.png)

![1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5534025.png)
![5-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5534028.png)
![N-{(E)-[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5534032.png)
![8-fluoro-N-[(5-methyl-3-isoxazolyl)methyl]-2-quinolinecarboxamide](/img/structure/B5534040.png)
![1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5534054.png)

![5-bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5534067.png)
![5-[4-(1-adamantylacetyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5534085.png)

